1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride
Description
1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride is an acetophenone derivative featuring a hydroxyl group at the 4-position and a piperidin-1-ylmethyl substituent at the 3-position of the aromatic ring, with a hydrochloride salt form enhancing its solubility and stability. This compound is structurally categorized as a Mannich base, a class of molecules known for their pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and central nervous system (CNS) applications .
Properties
IUPAC Name |
1-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11(16)12-5-6-14(17)13(9-12)10-15-7-3-2-4-8-15;/h5-6,9,17H,2-4,7-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVPSTYNGZWQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated phenyl compound.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Formation of Ethanone Moiety: The ethanone group is introduced through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with different alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application and target.
Comparison with Similar Compounds
Key Structural Features:
- Aromatic Core: A substituted phenyl group with ethanone (acetyl) at position 1.
- Substituents :
- Hydroxyl (-OH) at position 4.
- Piperidin-1-ylmethyl (-CH₂-piperidine) at position 3.
- Salt Form : Hydrochloride improves bioavailability and crystallinity.
Synthetic routes often involve Claisen-Schmidt condensation or Mannich reactions. For instance, analogous compounds are synthesized via nucleophilic substitution of brominated intermediates with piperidine under basic conditions (e.g., potassium carbonate in acetonitrile) . Microwave-assisted synthesis has also been employed for similar derivatives, enhancing reaction efficiency and yield .
The compound is compared to structurally related acetophenone derivatives, focusing on substituents, physicochemical properties, and applications.
Structural Analogues
Key Observations:
Substituent Variability :
- The piperidine group in the target compound is replaced by morpholine, pyrrolidine, or tertiary amines in analogues, altering electronic and steric properties. Piperidine derivatives generally exhibit enhanced lipophilicity compared to morpholine or pyrrolidine .
- Compounds with hydroxyl and hydroxymethyl groups (e.g., CAS 24085-08-3) are often impurities in β₂-agonist drugs like salbutamol, highlighting regulatory relevance .
Synthetic Methods :
- Microwave-assisted synthesis reduces reaction time (<30 minutes) compared to traditional reflux methods (hours) .
- Nucleophilic substitution (e.g., piperidine with brominated intermediates) is a common strategy for introducing amine groups .
Physicochemical and Pharmacological Comparison
- Lipophilicity : Piperidine-containing derivatives (e.g., target compound) have higher logP values than morpholine or pyrrolidine analogues, favoring blood-brain barrier penetration for CNS targets .
- Melting Points: Limited data exist, but hydrochloride salts generally exhibit higher melting points than free bases due to ionic interactions. For example, 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) melts at 137.3–138.5°C .
- Bioactivity: Pyrazoline derivatives of 4-hydroxyacetophenone show antibacterial activity against E. coli and S. aureus . Piperidine-substituted compounds are explored for anti-inflammatory effects via histamine H3 receptor modulation .
Biological Activity
1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride, also known as chalcone 3, is a compound that has garnered attention for its potential therapeutic applications, particularly as an acetylcholinesterase inhibitor. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is C14H20ClNO2, with a molecular weight of 269.77 g/mol. The structure features a piperidine ring attached to a hydroxy-substituted phenyl group, which is crucial for its biological activity.
Acetylcholinesterase Inhibition
A significant area of research focuses on the compound's role as an acetylcholinesterase (AChE) inhibitor . A study reported that chalcone 3 exhibits an impressive inhibitory activity against AChE with an IC50 value of 1.0 nM, which is approximately 33 times more effective than donepezil, a standard treatment for Alzheimer's disease . The dual binding mechanism of chalcone 3 to the AChE enzyme was elucidated through molecular modeling studies, highlighting its potential as a therapeutic agent in neurodegenerative diseases.
Antioxidant Activity
In addition to its AChE inhibition, chalcone 3 demonstrates moderate antioxidant activity . This property is significant as oxidative stress is implicated in various diseases, including Alzheimer's. The compound's ability to chelate biometals further supports its multifunctional therapeutic potential .
Synthesis and Characterization
Chalcone 3 was synthesized via the Claisen-Schmidt condensation reaction with an impressive yield of 84%. Characterization techniques such as NMR spectroscopy confirmed the structure and purity of the compound .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between chalcone 3 and the AChE enzyme. These studies reveal that the compound forms stable complexes with key residues in the active site of AChE, contributing to its potent inhibitory effects .
Comparative Analysis of Biological Activities
| Activity | Chalcone 3 | Donepezil |
|---|---|---|
| AChE Inhibition (IC50) | 1.0 nM | ~33 nM |
| Antioxidant Activity | Moderate | Moderate |
| Antimicrobial Activity | Limited data available | Not primarily studied |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
